Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Overview
Description
“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 66416-74-8 . It has a molecular weight of 282.09 . The IUPAC name for this compound is methyl 6-bromo-2-hydroxy-4-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Photolabile Protecting Group
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate (BHQ) has been synthesized and studied for its photochemistry as a photolabile protecting group for carboxylic acids. BHQ demonstrates a higher single-photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it suitable for in vivo applications. Its increased solubility and low fluorescence render it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Novel Quinolone Derivatives
The compound is involved in the synthesis of novel quinolone derivatives. For instance, the reaction of 4-hydroxyquinoline-3-carboxylate with pentaerythritol tribromide led to the creation of new quinolone compounds with potential applications in various fields (Kurasawa et al., 2014).
Electrochemistry and Spectroelectrochemistry Studies
The compound has been studied in the context of electrochemistry and spectroelectrochemistry, focusing on the oxidation mechanism of hydroxyquinoline carboxylic acids. Such studies are crucial for understanding the electron transfer processes in biosystems (Sokolová et al., 2015).
Antiplasmodial Activity
Research has also been conducted on the synthesis of halogenated 4-quinolones, evaluating their potential antiplasmodial activity. This research could contribute to the development of treatments against Plasmodium falciparum, the parasite responsible for malaria (Vandekerckhove et al., 2014).
Antimicrobial Potential
The antimicrobial potentials of this compound derivatives have been investigated, particularly against foodborne bacteria. Such research is critical for developing new antimicrobial agents and natural preservatives for food products (Kim et al., 2014).
Influenza A Endonuclease Inhibitors
Several derivatives of 3-hydroxyquinolin-2(1H)-ones, related to this compound, have been synthesized and evaluated as inhibitors of influenza A endonuclease. This research offers potential pathways for developing new treatments for influenza (Sagong et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKAAWDFGPMTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022080 | |
Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145369-93-3 | |
Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145369-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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